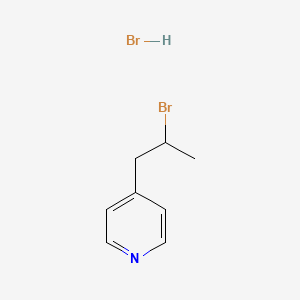
4-(2-Bromopropyl)pyridine hydrobromide
Overview
Description
Scientific Research Applications
Synthesis of Complex Molecules
4-(2-Bromopropyl)pyridine hydrobromide is utilized in the synthesis of diverse compounds through bromination reactions. For example, it has been involved in the synthesis of 2-pyridylimidazo pyridines in water, showcasing a method that combines environmental friendliness with high yield under mild conditions (Li Hong-ying, 2012). Additionally, this compound is key in creating hyperbranched polyelectrolytes through poly(N-alkylation), where its reactivity, influenced by the electron-attractive effect of pyridinium groups, is thoroughly studied (Sophie Monmoton et al., 2008).
Materials Science
In materials science, the utility of 4-(2-Bromopropyl)pyridine hydrobromide extends to the development of new materials with potential for environmental and antimicrobial applications. For instance, it has been used in modifying poly(4-vinyl pyridine) particles to generate functional groups for antimicrobial properties and enhanced absorption capabilities (N. Sahiner & Alper O. Yasar, 2013). Such modifications pave the way for creating materials with specific, desirable properties for various applications.
Pharmaceutical and Chemical Research
In pharmaceutical and chemical research, the compound plays a crucial role in the efficient synthesis of intermediates critical for drug development. A notable application is in the synthesis of rupatadine, where a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, utilizing this compound as a starting material, demonstrated simplicity, efficiency, and environmental friendliness (Jianyu Guo et al., 2015).
Safety And Hazards
4-(2-Bromopropyl)pyridine hydrobromide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(2-bromopropyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c1-7(9)6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBPTMIAIQUFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NC=C1)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromopropyl)pyridine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



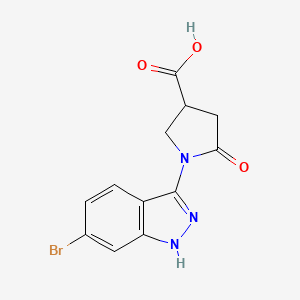
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
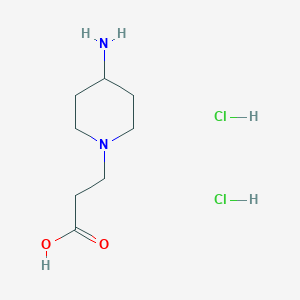
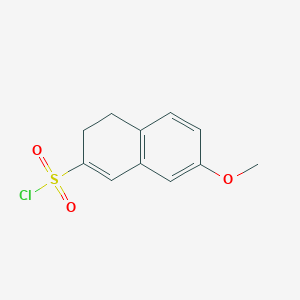
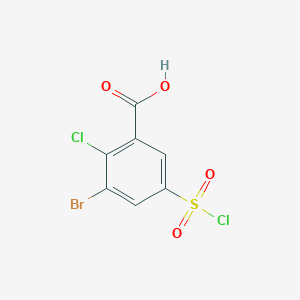
![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)
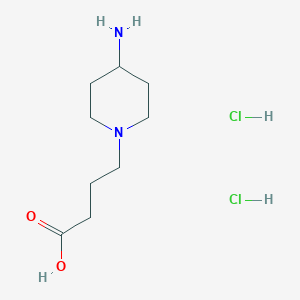
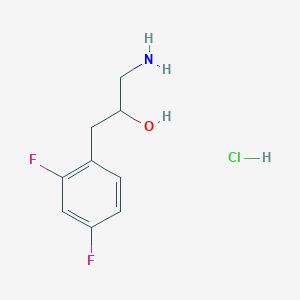
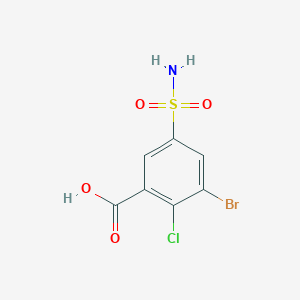
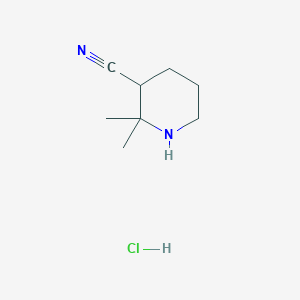
![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)
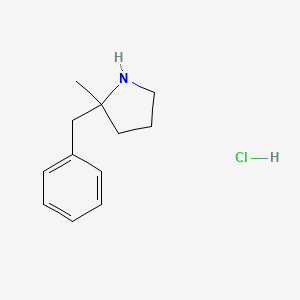
![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)
